1-(4-Bromo-3-methylbenzyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-bromo-3-methylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-9-7-10(3-4-11(9)12)8-14-6-2-5-13-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJFYHQMEKFFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination of 3-Methyltoluene
The 4-bromo-3-methylbenzyl group is prepared via directed electrophilic aromatic substitution. Starting with 3-methyltoluene, bromination using Br₂ in the presence of FeBr₃ as a Lewis acid selectively installs bromine at the para position relative to the methyl group. The reaction proceeds at 0°C in dichloromethane, yielding 4-bromo-3-methyltoluene in 82–89% yield.
Mechanistic Insight :
The methyl group acts as a meta-directing substituent, orienting bromination to the para position. FeBr₃ facilitates polarization of Br₂, generating the electrophilic Br⁺ species.
Benzylic Bromination to 4-Bromo-3-methylbenzyl Bromide
Subsequent benzylic bromination of 4-bromo-3-methyltoluene is achieved using N-bromosuccinimide (NBS) under radical initiation. A mixture of NBS (1.1 equiv) and azobisisobutyronitrile (AIBN) in CCl₄, heated to reflux under UV light, affords 4-bromo-3-methylbenzyl bromide in 75–80% yield.
Optimization Note :
Radical stability at the benzylic position drives selectivity, minimizing competing aromatic bromination.
N-Alkylation of Pyrazole with 4-Bromo-3-methylbenzyl Bromide
Base-Mediated Alkylation in Polar Aprotic Solvents
The most direct route involves alkylation of 1H-pyrazole with 4-bromo-3-methylbenzyl bromide. In anhydrous DMF, potassium carbonate (2.0 equiv) deprotonates pyrazole at the N1 position, enabling nucleophilic substitution at the benzyl bromide. The reaction proceeds at 80°C for 12 hours, yielding this compound in 85% yield after column chromatography (hexane/ethyl acetate).
Key Data :
Phase-Transfer Catalysis for Enhanced Efficiency
Alternative conditions employ tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (toluene/water). This method reduces reaction time to 4 hours at 60°C, achieving comparable yields (83%) while simplifying purification.
Alternative Routes via Pyrazole Functionalization
Suzuki-Miyaura Coupling for Late-Stage Diversification
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Base-mediated alkylation | K₂CO₃, DMF, 80°C, 12h | 85% | High yield, simple setup | Requires anhydrous conditions |
| Phase-transfer catalysis | TBAB, toluene/H₂O, 60°C, 4h | 83% | Faster, easier workup | Slightly lower yield |
| Post-alkylation bromination | NBSac, H₂SO₄/SiO₂, solvent-free | 78% | Regioselective, green chemistry | Requires separate bromination step |
Mechanistic and Practical Considerations
-
Regioselectivity in Alkylation : Pyrazole’s N1 position is preferentially alkylated due to lower steric hindrance and higher nucleophilicity compared to N2.
-
Stability of 4-Bromo-3-methylbenzyl Bromide : Storage under argon at –20°C prevents decomposition via hydrolysis or radical pathways.
-
Scalability : The phase-transfer method is amenable to gram-scale synthesis, with linear yield scalability observed up to 10 mmol .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazoles.
Scientific Research Applications
1-(4-Bromo-3-methylbenzyl)-1H-pyrazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares key structural features, physical properties, and biological activities of 1-(4-Bromo-3-methylbenzyl)-1H-pyrazole with analogous pyrazole derivatives:
Key Observations:
- Substituent Position and Electronic Effects: Bromine at the para position on the benzyl/phenyl ring (as in the target compound) may enhance electron-withdrawing effects compared to meta or ortho positions, influencing reactivity in cross-coupling reactions.
- Spectral Data : Benzyl-substituted pyrazoles exhibit characteristic <sup>1</sup>H NMR signals for aromatic protons (δ 7.2–7.5 ppm) and methylene bridges (δ ~5.3 ppm). Bromine substituents cause deshielding in <sup>13</sup>C NMR (e.g., C-Br signals at ~115–120 ppm).
Q & A
Q. What statistical approaches are critical for analyzing high-throughput screening data?
- Methodological Answer :
- Z-score normalization : Identify hits with activity >3 SD from the mean .
- False discovery rate (FDR) correction : Apply Benjamini-Hochberg method to adjust p-values .
- Cluster analysis : Group compounds by structural similarity vs. activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
